Adriamycin 14-thiobutyrate

Description

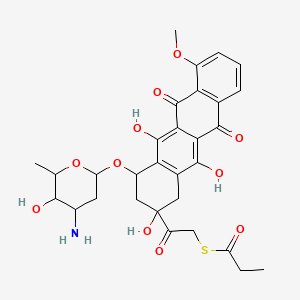

Structure

2D Structure

Properties

CAS No. |

101980-74-9 |

|---|---|

Molecular Formula |

C30H33NO11S |

Molecular Weight |

615.6 g/mol |

IUPAC Name |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate |

InChI |

InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3 |

InChI Key |

URBSPOJXXBMEIV-UHFFFAOYSA-N |

SMILES |

CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Canonical SMILES |

CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Adriamycin 14 Thiobutyrate Analogs

DNA Interaction and Intercalation Dynamics

A primary mechanism of action for Adriamycin and its analogs is their direct interaction with nuclear DNA. These planar molecules insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This physical insertion pushes apart the flanking base pairs, leading to local structural distortions of the DNA. nih.gov The binding is stabilized by the sugar moiety of the molecule, which sits (B43327) in the minor groove of the DNA. nih.gov

The intercalation process has significant topological consequences for the DNA. Because each base pair is naturally rotated approximately 36° relative to the one below it, the insertion of the drug molecule unwinds the DNA helix. nih.gov This structural alteration is a critical precursor to many of the downstream cytotoxic effects. The affinity for DNA is a driving force for the nuclear uptake of the drug. uq.edu.au While various structural modifications to the Adriamycin molecule can alter the affinity, the intercalative mode of binding is often retained. nih.gov Computational studies analyzing the binding free energy of doxorubicin (B1662922) with DNA have identified van der Waals interactions as the major driving force for the formation of a stable drug-DNA complex. rsc.org

Beyond simple intercalation, Adriamycin can form covalent adducts with DNA, creating more permanent lesions. nih.gov The formation of these adducts is a critical component of its mechanism and is thought to be a key cancer-initiating event for many chemical carcinogens. taylorandfrancis.com Research indicates that Adriamycin preferentially forms adducts at 5'-GC sequences, which can lead to interstrand cross-links. uq.edu.aunih.gov

The reaction is complex and can be influenced by several factors. In vitro studies have shown that the formation of Adriamycin-DNA adducts is dependent on temperature and pH, with maximal adduct formation occurring at pH 7 and temperatures between 40-50°C. nih.govresearchgate.net A crucial requirement for this reaction is the presence of a reducing agent. nih.govresearchgate.net The process is believed to involve a two-step mechanism: reductive activation of the Adriamycin molecule, followed by the activated species reacting with guanine (B1146940) residues in the DNA. nih.govresearchgate.net Formaldehyde has also been implicated in mediating the covalent bond formation between doxorubicin and guanine. nih.gov These adducts are detectable at clinically relevant drug concentrations and can be quite stable, functioning as virtual interstrand cross-links that impede cellular functions involving DNA. nih.govuq.edu.auresearchgate.net

Table 1: Factors Influencing Adriamycin-DNA Adduct Formation in vitro

| Factor | Optimal Condition/Requirement | Impact on Adduct Formation | Source |

|---|---|---|---|

| Temperature | 40-50°C | 40-fold increase compared to 10°C | nih.govresearchgate.net |

| pH | 7.0 | Maximum adduct formation | nih.govresearchgate.net |

| Reducing Agent | Required (e.g., DTT, glutathione) | Absolute requirement for the reaction | nih.govresearchgate.net |

| Oxygen Level | - | Little dependence | nih.govresearchgate.net |

| DNA Target | Guanine residues | Almost all adducts associated with guanine | nih.govresearchgate.net |

The physical and chemical interactions of Adriamycin analogs with DNA, combined with their effects on nuclear enzymes, culminate in the induction of DNA strand breaks. These compounds are known to cause both single- and double-strand breaks in DNA. nih.govcuni.cz The generation of these breaks is not a random chemical event but is largely mediated by the enzyme topoisomerase II. nih.gov The drug stabilizes a transient intermediate state of the enzyme's action, resulting in DNA breaks where a protein molecule is covalently bound to the broken phosphodiester bond. nih.gov These DNA lesions are potent triggers for downstream cellular responses, including cell cycle arrest and apoptosis. mdpi.com

Reactive Oxygen Species Generation and Oxidative Stress Pathways

A significant component of the cytotoxicity of Adriamycin analogs is their ability to generate reactive oxygen species (ROS), leading to widespread oxidative stress. nih.govmdpi.com This process occurs through the redox cycling of the drug's quinone moiety. nih.gov

Within the cell, particularly in mitochondria, the drug can be converted to a semiquinone free radical through a one-electron reduction, a reaction that can occur at complex I of the electron transport chain. nih.govnih.gov This semiquinone radical can then react with molecular oxygen to regenerate the parent compound while producing a superoxide (B77818) anion (O2∙−). nih.gov This cycle can repeat, leading to the continuous production of superoxide. nih.gov

Cell Cycle Perturbation and Apoptotic Pathway Induction

The extensive DNA damage and oxidative stress induced by Adriamycin analogs trigger profound effects on cell cycle progression and activate programmed cell death pathways.

Depending on the concentration and duration of exposure, Adriamycin can cause delays in the G1, S, and G2 phases of the cell cycle. nih.gov A particularly prominent effect is the induction of a G2 phase arrest, which can be irreversible and suggests that cells may ultimately die in this phase. mdpi.comnih.gov This arrest is a direct consequence of the DNA damage response, which prevents cells from entering mitosis with compromised genetic material. mdpi.com

The cellular damage ultimately converges on the induction of apoptosis. nih.gov Adriamycin-induced apoptosis can be triggered through multiple pathways. The intrinsic, or mitochondrial, pathway is activated in response to DNA damage and oxidative stress. mdpi.comresearchgate.net This pathway involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like BAX. mdpi.com BAX promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. mdpi.com In the cytoplasm, cytochrome c forms a complex called the apoptosome, which activates a cascade of effector caspases, such as caspase-3, that execute the apoptotic program. mdpi.com Studies in rat models have demonstrated a significant, dose-related increase in cardiomyocyte apoptosis following Adriamycin treatment. nih.gov The drug can also trigger the extrinsic, or death receptor-dependent, pathway of apoptosis. researchgate.netnih.gov

Table 2: Induction of Apoptosis in Rat Cardiomyocytes by Adriamycin

| Group | Apoptotic Nuclei / 10⁶ cells (Mean +/- SD) | Statistical Significance | Source |

|---|---|---|---|

| Control | 4.2 +/- 1.3 | - | nih.gov |

| Adriamycin-treated | 162 +/- 149 | P<0.01 | nih.gov |

Interference with Macromolecular Biosynthesis (DNA and RNA Synthesis)

Adriamycin and its analogs are potent inhibitors of both DNA and RNA synthesis. nih.gov This inhibition is a direct result of their interaction with the DNA template. By intercalating into DNA and forming adducts, the drug alters the structure of the DNA helix, creating a physical impediment to the enzymes responsible for replication and transcription. uq.edu.au

Studies using cell-free systems have shown that Adriamycin inhibits both DNA-dependent DNA polymerase and RNA polymerase. nih.gov The formation of drug-DNA adducts at promoter regions can inhibit the binding of transcription factors and RNA polymerase, effectively down-regulating the expression of specific genes. uq.edu.aunih.gov In intact cells, Adriamycin has been found to inhibit both DNA and RNA synthesis to a similar degree. nih.gov The inhibition of ribosomal RNA (rRNA) synthesis by RNA polymerase I appears to be particularly sensitive to DNA intercalating agents, which are thought to disrupt the three-dimensional architecture of the rRNA promoter, thereby impairing the initiation of transcription. mdpi.com This broad-spectrum inhibition of nucleic acid synthesis halts the cellular processes necessary for growth and proliferation, contributing significantly to the compound's anticancer effects.

Preclinical Biological Evaluation of Adriamycin 14 Thiobutyrate and Anthracycline Analogs

In Vitro Cytotoxicity and Antiproliferative Activity

Comprehensive in vitro studies detailing the cytotoxicity and antiproliferative profile of Adriamycin 14-thiobutyrate are not extensively documented. Research into a series of Adriamycin 14-thio esters was conducted to explore their potential as antitumor compounds. However, much of the focus has been on related analogs, with specific data for the thiobutyrate version being sparse. nih.gov

Cell Line Susceptibility Profiling

Inhibition of Cellular Mitosis

There is no specific information available in the scientific literature regarding the direct effects of this compound on the inhibition of cellular mitosis. The parent compound, Adriamycin, is known to arrest the cell cycle in the G2 phase. nih.gov However, it cannot be assumed that this compound possesses the same mechanism or potency without direct experimental evidence.

Modulation of Drug Resistance Mechanisms in Vitro

Detailed investigations into the ability of this compound to modulate or overcome common drug resistance mechanisms in cancer cells have not been reported. The parent compound, Adriamycin, is a known substrate for drug efflux pumps and its efficacy can be limited by mechanisms involving detoxifying enzymes and alterations in its target enzyme, topoisomerase II. nih.gov However, the specific interactions of the 14-thiobutyrate derivative with these resistance pathways remain uncharacterized.

Impact on Drug Efflux Systems

There is no published data on the impact of this compound on drug efflux systems, such as P-glycoprotein (P-gp).

Role of Detoxifying Enzymes (e.g., Glutathione S-transferase)

The role of detoxifying enzymes like Glutathione S-transferase in the metabolism or resistance profile of this compound has not been studied.

Reversal of Topoisomerase II-Mediated Resistance

The primary mechanism of action for Adriamycin involves the inhibition of topoisomerase II. nih.gov While it was hypothesized that thio ester analogs of Adriamycin might exhibit antitumor activity, the specific effect of this compound on topoisomerase II or its ability to overcome resistance mediated by this enzyme has not been documented. nih.gov

In Vivo Antineoplastic Efficacy in Animal Models

The evaluation of this compound and its analogs in preclinical animal models has been a critical step in determining their potential as anticancer agents. These studies provide essential data on the compounds' ability to inhibit tumor growth and prevent the spread of cancer cells in a living organism.

Tumor Growth Inhibition Studies

Research into the in vivo antitumor activity of this compound has been part of a broader investigation into a series of Adriamycin 14-thio esters. In studies using murine P388 leukemia models, significant antineoplastic activity was observed for some of these thioester derivatives. Specifically, the thioacetate, thiovalerate, and thiobenzoate analogs of Adriamycin demonstrated noteworthy efficacy in inhibiting tumor progression. However, detailed, quantitative data specifically for the tumor growth inhibition by this compound is not extensively documented in the available literature.

While direct comparisons are limited, the activity of these thioesters was evaluated relative to other anthracyclines. For instance, none of the tested Adriamycin 14-thio ester compounds, including by extension the 14-thiobutyrate, achieved the same level of curative effects as N-(trifluoroacetyl)adriamycin 14-valerate in the P388 leukemia system.

In contrast, a related series of compounds, the N-(trifluoroacetyl)adriamycin 14-thio esters, which includes a thiobutyrate derivative, were found to be inactive in vivo. This lack of activity was observed despite the significant biological activity of the corresponding oxo ester analogs of N-(trifluoroacetyl)adriamycin.

Comparative In Vivo Activity of Adriamycin Analogs against P388 Leukemia

| Compound/Analog | In Vivo Antitumor Activity | Notes |

|---|---|---|

| Adriamycin 14-thioacetate | Significant | --- |

| Adriamycin 14-thiovalerate | Significant | --- |

| Adriamycin 14-thiobenzoate | Significant | --- |

| This compound | Data not specifically detailed | Investigated as part of the thio ester series |

| N-(trifluoroacetyl)adriamycin 14-valerate | Curative effects | Used as a positive control |

Metastasis Suppression Research

There is a notable lack of specific research findings concerning the effects of this compound on the suppression of metastasis in preclinical models. The primary focus of the available in vivo studies for this compound and its close analogs has been on their direct antitumor and cytotoxic effects rather than on their potential to inhibit the metastatic cascade.

Pharmacokinetic and Biodistribution Studies in Preclinical Models

Understanding the pharmacokinetic and biodistribution profiles of this compound is essential for its development as a therapeutic agent. These studies investigate how the compound is absorbed, distributed, metabolized, and excreted by the body, providing insights into its potential efficacy and off-target effects.

Tissue Accumulation and Retention Profiles

Doxorubicin (B1662922) is known for its extensive tissue uptake, leading to a large apparent volume of distribution (approximately 25 L/kg) researchgate.netnih.gov. Significant concentrations of doxorubicin can be found in various tissues, including hematopoietic cells, for several weeks after administration nih.gov. It is hypothesized that lipophilic analogs like this compound would also exhibit extensive tissue sequestration. For example, the lipophilic analog N,N-di(n-butyl)adriamycin-14-valerate showed a large steady-state volume of distribution (25.7 +/- 11.1 l/kg) in rats, indicative of significant tissue sequestration nih.gov.

Interorgan and Interspecies Variation in Disposition

Detailed studies on the interorgan and interspecies variation in the disposition of this compound have not been published. For the parent drug, doxorubicin, considerable interindividual variations in plasma pharmacokinetics have been observed, although a direct correlation with clinical outcomes has not been firmly established nih.govplos.org. The metabolism and excretion of doxorubicin primarily occur through the hepatobiliary route nih.gov. It is reasonable to anticipate that variations in liver function across different species and even among individuals of the same species could lead to differences in the disposition of its analogs, including this compound.

Molecular Biomarkers of Preclinical Therapeutic Response

The identification of molecular biomarkers is crucial for predicting the therapeutic response to anticancer agents and for understanding their mechanisms of action. For this compound, specific preclinical biomarkers of therapeutic response have not been identified. However, research on doxorubicin and other anthracyclines has pointed to several potential molecular markers.

The anticancer activity of doxorubicin is attributed to multiple mechanisms, including intercalation into DNA, disruption of topoisomerase-II-mediated DNA repair, and the generation of free radicals plos.org. Therefore, molecular markers associated with these pathways could potentially predict the response to doxorubicin and its analogs.

Recent studies have explored the use of proteomics to identify biomarkers for doxorubicin efficacy. For example, in osteosarcoma, Cathepsin G (CTSG) and its associated neutrophil extracellular traps (NETs) have been suggested as potential biomarkers for predicting the efficacy of doxorubicin/cisplatin chemotherapy nih.gov.

Furthermore, the expression levels of genes and proteins involved in drug resistance, such as those from the ATP-binding cassette (ABC) transporter family (e.g., P-glycoprotein), are well-known markers of response to many chemotherapeutic agents, including anthracyclines. Autophagy-related proteins have also been identified as critical regulators of chemosensitivity to doxorubicin in preclinical models of triple-negative breast cancer mdpi.com.

While these biomarkers have been studied in the context of doxorubicin, their applicability to predict the therapeutic response to this compound would require specific preclinical validation.

Advanced Drug Delivery Strategies for Adriamycin 14 Thiobutyrate Analogs

Rationale for Targeted Delivery System Development

The development of targeted delivery systems for Adriamycin analogs, such as the 14-thioester derivatives, is driven by the need to overcome the limitations of conventional chemotherapy. Adriamycin and its analogs are potent anticancer agents, but their clinical use can be hampered by issues such as poor water solubility and dose-limiting toxicities. For instance, N-(trifluoroacetyl)adriamycin 14-valerate, a DNA-nonbinding analog, demonstrated superior experimental antitumor activity and low toxicity but its poor aqueous solubility required administration in a surfactant-containing formulation, which was associated with adverse effects nih.gov.

This has led to the development of second-generation analogs with improved properties, such as enhanced aqueous solubility, to facilitate safer and more effective administration nih.gov. The core rationale for creating targeted delivery systems, like prodrugs and conjugates, is to ensure that the cytotoxic agent is delivered specifically to tumor cells, thereby increasing its concentration at the site of action while minimizing exposure to healthy tissues. This targeted approach aims to widen the therapeutic window, reduce systemic toxicity, and potentially overcome mechanisms of multidrug resistance. The design of these systems often involves modifying the drug to be activated by specific conditions prevalent in the tumor microenvironment, such as lower pH or the presence of certain enzymes nih.gov.

Design and Synthesis of Conjugates and Prodrugs

The design of conjugates and prodrugs of Adriamycin 14-thiobutyrate analogs is a strategic approach to modulate their pharmacokinetic and pharmacodynamic properties. The fundamental concept involves chemically modifying the parent drug to render it inactive until it reaches the target site, where it is then converted to its active form.

Research into Adriamycin analogs has led to the synthesis of various derivatives, including a series of N-(trifluoroacetyl)adriamycin 14-thioesters. These compounds were synthesized with the hypothesis that they would act as prodrugs, undergoing metabolic conversion by serum and tissue esterases to release the active N-(trifluoroacetyl)adriamycin nih.gov. The synthesis of these thioester analogs, including the thiobutyrate variant, was achieved by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with the corresponding thioacids, such as thiobutyric acid, in the presence of potassium carbonate in ethanol (B145695) nih.gov. Similarly, Adriamycin 14-thioesters without the N-trifluoroacetyl group were also prepared for comparative evaluation nih.gov.

A critical finding from these studies was that while the Adriamycin 14-thioester products (thioacetate, thiovalerate, and thiobenzoate) showed significant in vivo antitumor activity against murine P388 leukemia, none of the N-(trifluoroacetyl)adriamycin 14-thioester derivatives, including the thiobutyrate, exhibited any activity either in vitro or in vivo nih.gov. This suggests that the N-trifluoroacetyl group, in combination with the 14-thioester linkage, may hinder the metabolic activation required for cytotoxicity.

Table 1: Biological Activity of Adriamycin 14-Thioester Analogs

| Compound | In Vitro Activity (CCRF-CEM cells) | In Vivo Antitumor Activity (Murine P388 Leukemia) |

|---|---|---|

| Adriamycin 14-thioacetate | Data not specified | Significant |

| Adriamycin 14-thiovalerate | Data not specified | Significant |

| Adriamycin 14-thiobenzoate | Data not specified | Significant |

| N-(trifluoroacetyl)this compound | Inactive | Inactive |

| Other N-(trifluoroacetyl)adriamycin 14-thioesters | Inactive | Inactive |

Cell-Binding Molecule Conjugation Methodologies

To achieve targeted delivery, Adriamycin analogs can be conjugated to cell-binding molecules, such as monoclonal antibodies, that recognize specific antigens on the surface of cancer cells. Common strategies for conjugation involve utilizing reactive functional groups on both the drug and the binding molecule.

Nanoparticle Encapsulation and Formulation Approaches

Encapsulating anthracycline analogs like this compound into nanoparticles is a key strategy to overcome limitations associated with conventional chemotherapy. researchgate.netbohrium.com Nanocarriers can improve drug stability, alter pharmacokinetics, and reduce systemic toxicity. researchgate.net

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For Adriamycin (Doxorubicin), liposomal formulations have been developed to reduce the cardiotoxicity associated with the free drug. liposomes.ca These carriers can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, which is a result of the leaky vasculature and poor lymphatic drainage in tumors. liposomes.ca

The characteristics of liposomal formulations can be tuned by altering their composition, such as lipid chain length and cholesterol content, which influences drug loading, stability, and release kinetics. researchgate.net For instance, liposomes made from saturated lipids with high phase transition temperatures, like 1,2-distearoylphosphatidylcholine (DSPC), exhibit slower drug release compared to those made from unsaturated lipids. researchgate.net The inclusion of polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface—creating "stealth" liposomes—reduces recognition by the mononuclear phagocyte system, prolonging circulation time. springernature.com

Table 1: Characteristics of Doxorubicin (B1662922) Liposomal Formulations

| Formulation Component | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Key Feature |

|---|---|---|---|

| DMPC/Cholesterol | ~100 | >90% | Standard liposome structure. researchgate.net |

| DSPC/Cholesterol | ~100 | >90% | Slower, more sustained drug release. researchgate.net |

| Palm Oil/Cholesterol/PEG | 438 - 453 | ~99% | Utilizes natural oils in the formulation. nih.gov |

This table presents data for Doxorubicin as a proxy for Adriamycin analogs.

Polymeric Nanoparticles and Micelles

Polymeric nanoparticles, made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA), offer another robust platform for drug delivery. mdpi.comnih.gov These systems can provide sustained drug release and can be surface-modified for targeted delivery. mdpi.com The properties of these nanoparticles, including size and drug load, are highly dependent on the preparation method and the polymers used. nih.gov For example, PLGA nanoparticles loaded with Doxorubicin have demonstrated sizes ranging from 73 to 246 nm, with drug loads reaching up to 53 µg of doxorubicin per mg of nanoparticle. nih.gov

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers, typically with a hydrophobic core and a hydrophilic shell. acs.org The hydrophobic core can encapsulate poorly water-soluble drugs like Adriamycin and its analogs, while the hydrophilic shell (often PEG) provides stability and a stealth effect. acs.orgtandfonline.com Micellar systems can be designed to be sensitive to environmental triggers, such as the lower pH of the tumor microenvironment, to facilitate drug release specifically at the target site. nih.gov

Table 2: Properties of Doxorubicin-Loaded Polymeric Nanoparticles and Micelles

| Polymer System | Particle Size (nm) | Drug Loading Capacity | Release Characteristics |

|---|---|---|---|

| PLGA | ~180-246 | Up to 5.3% (w/w) | Sustained release kinetics. nih.govresearchgate.net |

| PLGA-PEG | ~73-150 | Variable | Smaller particle size, potential for longer circulation. nih.govnih.gov |

| Poly(histidine-co-phenylalanine)-b-PEG | ~150 | ~20% (w/w) | pH-sensitive release, triggered by endosomal pH. nih.govnih.gov |

This table presents data for Doxorubicin as a proxy for Adriamycin analogs.

Preclinical Evaluation of Targeted Delivery Systems

Preclinical studies are essential to determine the efficacy and targeting capabilities of new drug delivery formulations before they can be considered for clinical trials. These evaluations typically involve both in vitro experiments using cell cultures and in vivo studies in animal models.

In Vitro and Ex Vivo Studies of Bioconjugates

In vitro studies assess the cytotoxic effects of drug formulations on cancer cell lines. For Adriamycin analogs, this involves comparing the activity of the free drug to its nanoparticle-encapsulated or bioconjugated form. For instance, studies on Doxorubicin conjugated to gold nanoparticles showed enhanced cytotoxicity in canine osteosarcoma cells (D17) compared to the free drug. mdpi.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.

The cellular uptake of these formulations is also a critical aspect of in vitro evaluation. Confocal microscopy and flow cytometry are used to visualize and quantify the internalization of nanoparticle-drug conjugates into cancer cells. dovepress.com Studies have shown that targeted formulations, such as those decorated with folic acid, can significantly increase the intracellular uptake of the drug in cancer cells that overexpress the folate receptor. acs.org

Table 3: In Vitro Cytotoxicity of Doxorubicin Conjugates and Formulations

| Formulation/Conjugate | Cell Line | IC50 Value | Key Finding |

|---|---|---|---|

| Free Doxorubicin | D17 (Canine Osteosarcoma) | 15.2 µg/mL | Baseline cytotoxicity. mdpi.com |

| Au-GSH-Doxorubicin Conjugate | D17 (Canine Osteosarcoma) | 7.9 µg/mL | Conjugation enhanced cytotoxicity. mdpi.com |

| Free Doxorubicin | HCT116 (Colon Cancer) | 24.30 µg/mL | Varies by cell line. ekb.eg |

| Free Doxorubicin | PC3 (Prostate Cancer) | 2.64 µg/mL | High sensitivity in this cell line. ekb.eg |

This table presents data for Doxorubicin as a proxy for Adriamycin analogs, except where noted.

In Vivo Efficacy of Targeted Delivery

In vivo studies, typically conducted in tumor-bearing animal models (e.g., mice), are crucial for evaluating the real-world potential of a drug delivery system. These studies assess the formulation's ability to inhibit tumor growth and its biodistribution throughout the body. nih.gov

For Adriamycin 14-thio esters, early preclinical evaluations showed significant anti-P388 leukemia activity in vivo for the thioacetate, thiovalerate, and thiobenzoate derivatives. nih.gov However, none of the N-(trifluoroacetyl)adriamycin 14-thio ester derivatives showed activity in vivo. nih.gov

More advanced targeted delivery systems for Doxorubicin have demonstrated superior tumor inhibition compared to the free drug. For example, a dual-targeted system using hyaluronic acid and aminophenyl boronic acid to deliver Doxorubicin showed greater drug accumulation at the tumor site and higher efficacy in a mouse model of breast cancer. nih.gov Similarly, folate-decorated micelles loaded with Doxorubicin achieved a tumor inhibition rate of 85.45%, significantly higher than that of free Doxorubicin (44.22%) and standard liposomal Doxorubicin (66.97%). nih.gov

Table 4: Summary of In Vivo Efficacy Studies for Adriamycin Analogs and Doxorubicin Formulations

| Compound/Formulation | Animal Model | Tumor Type | Outcome |

|---|---|---|---|

| Adriamycin 14-thioacetate | Murine | P388 Leukemia | Significant antitumor activity observed. nih.gov |

| Adriamycin 14-thiovalerate | Murine | P388 Leukemia | Significant antitumor activity observed. nih.gov |

| Doxorubicin-loaded Folate-PEG Micelles | 4T1 Breast Cancer | Breast Adenocarcinoma | 85.5% tumor inhibition rate. nih.gov |

| Doxorubicin-loaded pH-sensitive Micelles | MDR Ovarian Cancer | Ovarian Carcinoma | Effective suppression of tumor growth for >50 days. nih.gov |

This table includes specific data for Adriamycin thioester analogs and data for Doxorubicin as a proxy for other advanced formulations.

Future Directions and Emerging Research Avenues for Adriamycin 14 Thiobutyrate

Development of Novel Adriamycin 14-Thiobutyrate Derivatives with Modified Pharmacological Profiles

The synthesis and evaluation of new derivatives are a cornerstone of advancing cancer chemotherapy. For this compound, future research will likely focus on creating novel analogues with enhanced pharmacological properties. This involves modifying the thiobutyrate side chain or other parts of the molecule to potentially improve efficacy, reduce toxicity, and overcome resistance.

A study on a series of Adriamycin 14-thio esters, including the thioacetate, thiopropionate, thiobutyrate, thiovalerate, and thiobenzoate derivatives, has provided initial insights. nih.gov These compounds were synthesized by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with the corresponding thioacids. nih.gov Preclinical evaluation of these Adriamycin 14-thio esters against murine P388 leukemia showed that the thioacetate, thiovalerate, and thiobenzoate derivatives exhibited significant in vivo antitumor activity. nih.gov However, none of these compounds surpassed the therapeutic effects of N-(trifluoroacetyl)adriamycin 14-valerate in the same model. nih.gov

Interestingly, the N-(trifluoroacetyl)adriamycin 14-thioester derivatives, including the thiobutyrate, did not show in vitro or in vivo activity, despite their oxygen-ester counterparts being biologically active. nih.gov This suggests that the N-trifluoroacetyl group, in combination with a 14-thioester moiety, may not be favorable for antitumor efficacy.

Future research in this area could explore:

Modifications of the Thioester Chain: Synthesizing derivatives with different lengths, branching, or cyclic structures in the thioester side chain to modulate lipophilicity and cellular uptake.

Alterations of the Amino Sugar: Modifying the daunosamine (B1196630) sugar moiety to influence DNA binding affinity and interaction with topoisomerase II.

Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacophores to introduce novel mechanisms of action.

Table 1: Preclinical Antitumor Activity of Adriamycin 14-Thioester Analogues

| Compound | In Vivo Antitumor Activity (Murine P388 Leukemia) |

| Adriamycin 14-thioacetate | Significant |

| Adriamycin 14-thiopropionate | Not specified as significant |

| This compound | Not specified as significant |

| Adriamycin 14-thiovalerate | Significant |

| Adriamycin 14-thiobenzoate | Significant |

| N-(trifluoroacetyl)this compound | No activity |

Exploration of Synergistic Combinatorial Preclinical Therapies

While direct preclinical studies on synergistic combinations with this compound are lacking, the extensive research on Adriamycin (Doxorubicin) provides a strong rationale for this avenue of investigation. Combination therapy is a standard of care in oncology, often leading to enhanced efficacy and reduced potential for drug resistance.

Future preclinical studies should investigate the synergistic potential of this compound with a variety of other anticancer agents, including:

Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action, such as mitotic inhibitors or alkylating agents, could lead to supra-additive tumor cell killing. researchgate.netresearchgate.net For instance, the combination of doxorubicin (B1662922) and mitomycin C has shown synergistic effects against breast cancer cells. researchgate.netresearchgate.net

Targeted Therapies: Investigating combinations with inhibitors of specific signaling pathways that are crucial for cancer cell survival and proliferation, such as inhibitors of receptor tyrosine kinases or downstream signaling molecules.

Immunotherapies: Exploring the potential of this compound to induce immunogenic cell death, thereby enhancing the efficacy of immune checkpoint inhibitors. A study combining a vaccine against extracellular vimentin with doxorubicin in canine hemangiosarcoma showed an increased 1-year survival rate. mdpi.com

Hyperthermia: Preclinical studies have shown that moderate hyperthermia can enhance the antitumor effect of liposomal doxorubicin in sarcoma cells by promoting ROS production and apoptosis. nih.gov

Advanced Analytical Methodologies for Investigating Compound-Biomolecule Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and development. While specific studies on this compound are not yet available, a variety of advanced analytical techniques can be employed to elucidate these interactions.

Future research should utilize methodologies such as:

Spectroscopic Techniques: UV-Vis spectrophotometry, spectrofluorometry, and circular dichroism can be used to study the binding of this compound to DNA and determine binding constants. nih.govscielo.br

Electrochemical Biosensors: Nanobiosensors based on modified screen-printed electrodes can provide a sensitive and rapid method for studying the interaction between anthracyclines and DNA. mdpi.com

Single-Molecule Analysis: Techniques like fluorescence correlation spectroscopy and single-molecule brightness analysis can determine the equilibrium constants of drug-DNA interactions at the nanomolar scale, providing insights into the binding mechanism. rsc.org

Molecular Dynamics Simulations: Computational methods can be used to model the interactions of this compound with DNA and other biomolecules, providing a detailed understanding of the binding thermodynamics and structural changes. acs.orgnih.govdntb.gov.ua

Mass Spectrometry: Techniques like ESI-QTOF mass spectrometry can be employed to study DNA-drug complexes. acs.org

Further Investigation of Acquired Resistance Mechanisms and Counter-Strategies

Drug resistance is a major challenge in cancer chemotherapy. Although specific resistance mechanisms to this compound have not been identified, it is likely to share resistance mechanisms with its parent compound, Adriamycin.

Future research should focus on:

Identifying Resistance Mechanisms: Utilizing in vitro models of acquired resistance to this compound to identify the key molecular drivers of resistance. For Adriamycin, resistance mechanisms include the activation of signaling pathways like MAPK/ERK and the modulation of autophagy. nih.govnih.govfrontiersin.orgremedypublications.comresearchgate.net

Developing Counter-Strategies: Based on the identified resistance mechanisms, rational strategies to overcome resistance can be developed. This could involve co-administration of inhibitors of resistance-mediating pathways or the use of drug delivery systems to bypass efflux pumps. sciencedaily.commedcraveonline.comdovepress.comnih.gov For example, inhibition of the ERK signaling pathway has been shown to improve the efficacy of doxorubicin. nih.gov

Table 2: Potential Mechanisms of Resistance to Anthracyclines and Possible Counter-Strategies

| Mechanism of Resistance | Potential Counter-Strategy |

| Activation of MAPK/ERK pathway | Co-administration of ERK inhibitors |

| Modulation of autophagy | Use of autophagy inhibitors or inducers |

| Increased drug efflux | Co-delivery with P-glycoprotein inhibitors |

| Alterations in topoisomerase II | Development of novel derivatives with altered target interaction |

Preclinical Research on Next-Generation Delivery Systems and Bioconjugates

To enhance the therapeutic index of this compound, future research should explore the development of advanced drug delivery systems and bioconjugates. These approaches aim to increase drug concentration at the tumor site while minimizing exposure to healthy tissues.

Promising areas of investigation include:

Liposomal Formulations: Encapsulating this compound in liposomes can alter its pharmacokinetic profile and reduce toxicity. nih.govnih.govliposomes.catandfonline.comtandfonline.com Further advancements could involve the development of targeted liposomes functionalized with ligands that bind to receptors overexpressed on cancer cells. nih.govnih.gov

Nanoparticle-Based Systems: Utilizing various types of nanoparticles to deliver this compound can improve drug stability and targeting. nih.govresearchgate.netbohrium.com

Bioconjugates: Conjugating this compound to targeting moieties such as antibodies or peptides can facilitate its specific delivery to cancer cells. Preclinical models have demonstrated the targeted delivery and striking antitumor activity of doxorubicin immunoconjugates. aacrjournals.org

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between Adriamycin 14-thiobutyrate and its parent compound, doxorubicin?

- Methodological Answer : Compare the chemical modifications (e.g., thiobutyrate substitution at the 14-position) using spectroscopic techniques (NMR, mass spectrometry) and evaluate their impact on lipophilicity, cellular uptake, and DNA intercalation efficiency. For reproducibility, document synthesis protocols, purity assessments (HPLC), and solvent systems used in comparative assays .

Q. How does this compound mitigate cardiotoxicity compared to doxorubicin in preclinical models?

- Methodological Answer : Design in vivo studies using rodent models to measure cardiac biomarkers (e.g., troponin, BNP) and histopathological changes. Pair these with pharmacokinetic analyses (plasma half-life, tissue distribution) to correlate reduced toxicity with altered metabolic pathways. Ensure statistical power by justifying sample sizes using prior studies (e.g., Cohen’s d effect size calculations) .

Q. What in vitro assays are most effective for assessing the cytotoxicity of this compound?

- Methodological Answer : Use standardized cell lines (e.g., MCF-7, HeLa) with viability assays (MTT, ATP luminescence). Include dose-response curves (IC50 calculations) and validate results with clonogenic assays. Report raw data in appendices and processed data in figures, adhering to significant digit conventions (e.g., IC50 values rounded to one decimal place) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., reactive oxygen species vs. topoisomerase inhibition) be reconciled?

- Methodological Answer : Conduct pathway-specific inhibition studies (e.g., ROS scavengers like N-acetylcysteine vs. topoisomerase II inhibitors). Use multi-omics approaches (transcriptomics, proteomics) to identify dominant mechanisms under varying experimental conditions. Critically evaluate confounding variables (e.g., cell cycle synchronization) and apply Benjamini-Hochberg corrections for false discovery rates in high-throughput data .

Q. What strategies optimize the stability of this compound in aqueous formulations for long-term storage?

- Methodological Answer : Test pH-dependent stability (e.g., 4.0–7.4) via accelerated degradation studies (40°C/75% RH). Characterize degradation products using LC-MS and validate stability with Arrhenius modeling. Document excipient compatibility (e.g., polysorbate 80) and lyophilization protocols in supplementary materials .

Q. How do inter-laboratory variability in synthesis protocols affect reproducibility of this compound’s antitumor efficacy?

- Methodological Answer : Perform round-robin studies across labs using identical starting materials but varying synthesis conditions (e.g., reaction time, purification methods). Compare purity (HPLC), yield, and in vivo efficacy (tumor regression rates) using mixed-effects models to isolate protocol-dependent variables. Share raw datasets via FAIR-compliant repositories (e.g., Chemotion) .

Q. What computational models predict this compound’s binding affinity for ABC transporter proteins (e.g., P-gp) to overcome multidrug resistance?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding sites. Validate predictions with competitive efflux assays (calcein-AM inhibition) in P-gp-overexpressing cell lines. Disclose force field parameters and simulation durations to ensure reproducibility .

Data Analysis & Reporting Standards

- Statistical Rigor : Report p-values with exact probabilities (e.g., p=0.032) and avoid dichotomous terms like “significant” without context .

- Reproducibility : Include reagent sources (CAS numbers), instrument calibration details, and raw data in appendices .

- Ethical Compliance : For in vivo studies, justify sample sizes and document IACUC approval protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.